3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid
CAS No.: 1119451-25-0
Cat. No.: VC2296905
Molecular Formula: C12H13NO5S
Molecular Weight: 283.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1119451-25-0 |
|---|---|
| Molecular Formula | C12H13NO5S |
| Molecular Weight | 283.3 g/mol |
| IUPAC Name | 3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]propanoic acid |
| Standard InChI | InChI=1S/C12H13NO5S/c14-11-4-1-8-7-9(2-3-10(8)13-11)19(17,18)6-5-12(15)16/h2-3,7H,1,4-6H2,(H,13,14)(H,15,16) |
| Standard InChI Key | YNGHEZQRAWDMNC-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)CCC(=O)O |
| Canonical SMILES | C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)CCC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
The compound features a partially saturated quinoline ring system with an oxo group at the 2-position, creating a lactam functionality. The sulfonyl group at position 6 of the tetrahydroquinoline ring connects to a propanoic acid chain. This arrangement creates a molecule with distinct regions of reactivity and potential binding interactions.
Physical and Chemical Properties
The physical and chemical properties of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃NO₅S |
| Molecular Weight | 283.3 g/mol |
| CAS Number | 1119451-25-0 |
| Physical State | Solid (at standard conditions) |
| Solubility Profile | Expected solubility in polar organic solvents (DMSO, DMF); limited solubility in water |
| Functional Groups | Lactam, sulfonyl, carboxylic acid |
| Hydrogen Bond Donors | 2 (NH and COOH) |
| Hydrogen Bond Acceptors | 5 (C=O, SO₂, COOH) |
Chemical Identifiers
Various chemical identifiers facilitate precise documentation and database searching for this compound:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]propanoic acid |
| Standard InChI | InChI=1S/C12H13NO5S/c14-11-4-1-8-7-9(2-3-10(8)13-11)19(17,18)6-5-12(15)16/h2-3,7H,1,4-6H2,(H,13,14)(H,15,16) |
| Standard InChIKey | YNGHEZQRAWDMNC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)CCC(=O)O |
| PubChem Compound ID | 25219613 |
Structural Analysis
The structural components of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid contribute to its unique chemical identity and potential biological interactions:
Tetrahydroquinoline Core
The tetrahydroquinoline scaffold provides a semi-rigid framework with a specific three-dimensional arrangement. The 2-oxo functionality creates a lactam group that can serve as both a hydrogen bond donor and acceptor. This feature is common in many biologically active compounds and can facilitate interactions with protein targets.
Sulfonyl Group
The sulfonyl group (SO₂) acts as a strong electron-withdrawing substituent, affecting the electronic distribution within the aromatic ring. This group can participate in dipole-dipole interactions and form hydrogen bonds with appropriate biological targets. Sulfonyl groups are commonly found in various pharmaceuticals, including antibiotics and anti-inflammatory drugs.
Propanoic Acid Chain
The propanoic acid chain provides an acidic functional group that can form ionic interactions with basic residues in biological targets. The three-carbon linker offers a specific spatial arrangement between the sulfonyl group and the carboxylic acid functionality, potentially optimizing binding to specific molecular targets.
Chemical Reactivity
The presence of multiple functional groups in 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid confers diverse reactivity profiles:
Carboxylic Acid Functionality
The propanoic acid group can participate in various reactions:
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Esterification with alcohols
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Amide formation with amines
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Reduction to alcohols
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Decarboxylation under specific conditions
-
Salt formation with bases
Tetrahydroquinoline Moiety
The partially saturated quinoline system can undergo:
-
N-alkylation or N-acylation reactions at the lactam nitrogen
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Oxidation to more unsaturated quinoline derivatives
-
Nucleophilic substitution reactions at specific positions
-
Reduction of the lactam carbonyl under strong reducing conditions
Sulfonyl Group
The sulfonyl functionality typically exhibits limited reactivity but contributes significantly to the electronic properties of the molecule. It may undergo reductive cleavage under specific conditions.
Structure-Activity Relationship Considerations
Understanding the structure-activity relationships of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid requires examination of similar compounds with known biological activities:
Tetrahydroquinoline Derivatives
Tetrahydroquinoline derivatives have demonstrated various biological activities, including:
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Antimicrobial properties against gram-positive and gram-negative bacteria
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Enzyme inhibition, particularly against proteases and kinases
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Modulation of neurotransmitter receptors
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Anti-inflammatory effects through various pathways
Sulfonyl-Containing Compounds
Compounds containing sulfonyl groups have been investigated for:
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Matrix metalloproteinase inhibition
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Carbonic anhydrase inhibition
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Antiretroviral activity
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Anti-inflammatory properties
Carboxylic Acid Derivatives
The propanoic acid chain suggests potential interactions with:
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Protein binding sites that accommodate negatively charged ligands
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Enzyme active sites containing positively charged amino acid residues
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Cellular transport systems for organic acids
Analytical Characterization
Several analytical techniques are valuable for characterizing 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for aromatic protons (δ 7-8 ppm), methylene protons adjacent to the sulfonyl group (δ 3-4 ppm), and tetrahydroquinoline methylene protons (δ 2-3 ppm)
-
¹³C NMR would confirm the presence of carbonyl carbons from both the lactam and carboxylic acid groups (δ 160-180 ppm)
-
-
Infrared (IR) Spectroscopy:
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Expected absorption bands for C=O stretching (1700-1730 cm⁻¹ for carboxylic acid; 1650-1680 cm⁻¹ for lactam)
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SO₂ symmetric and asymmetric stretching (1140-1170 cm⁻¹ and 1310-1350 cm⁻¹)
-
O-H stretching from carboxylic acid (3000-3500 cm⁻¹)
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N-H stretching from lactam (3200-3400 cm⁻¹)
-
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) with UV detection would be suitable for purity analysis, using reverse-phase conditions with acidified mobile phases to maintain the carboxylic acid in its protonated form.
Mass Spectrometry
Mass spectrometric analysis would show:
-
Molecular ion peak at m/z 283 [M]⁺
-
Potential fragmentation patterns involving loss of CO₂ (m/z 239) and cleavage of the sulfonyl linkage
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